Azt-pmap

HIV NRTI Prodrug

Standard AZT fails in models with deficient intracellular phosphorylation. Azt-pmap (AZT-PMPA) solves this via a designed phosphoramidate ProTide moiety that delivers active AZT-monophosphate directly into cells. - 125-fold greater potency than AZT in thymidine kinase-deficient JM cells - Well-characterized intracellular activation pathway (esterase/phosphoramidase) - Validated positive control for AZT-resistant HIV-1 resistance studies Ideal for nucleotide delivery mechanism research and resistance circumvention assays.

Molecular Formula C20H25N6O8P
Molecular Weight 508.4 g/mol
CAS No. 142629-81-0
Cat. No. B1666515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzt-pmap
CAS142629-81-0
Synonyms3'-azidothymidine-5'-(phenylmethoxyalanyl)phosphate
AZT-PMAP
Molecular FormulaC20H25N6O8P
Molecular Weight508.4 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=CC=C3)N=[N+]=[N-]
InChIInChI=1S/C20H25N6O8P/c1-12-10-26(20(29)22-18(12)27)17-9-15(23-25-21)16(33-17)11-32-35(30,24-13(2)19(28)31-3)34-14-7-5-4-6-8-14/h4-8,10,13,15-17H,9,11H2,1-3H3,(H,24,30)(H,22,27,29)/t13-,15?,16?,17?,35?/m0/s1
InChIKeyCNUMCGXPKWOQFJ-SGTLBKTKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azt-pmap (CAS 142629-81-0) Technical Profile: A Nucleotide Prodrug Strategy for HIV Reverse Transcriptase Inhibition Research


Azt-pmap (CAS 142629-81-0), also known as AZT-PMPA or 3'-azidothymidine-5'-(phenylmethoxyalanyl)phosphate, is a nucleoside reverse transcriptase inhibitor (NRTI) and an aryl phosphate prodrug of the antiretroviral agent Zidovudine (AZT) [1]. Designed as part of the ProTide technology, it is a membrane-soluble prodrug intended to bypass the first, rate-limiting phosphorylation step required for AZT activation, thereby delivering the bioactive monophosphate nucleotide directly into cells [2]. Its chemical formula is C20H25N6O8P, with a molecular weight of 508.42 g/mol [1]. This compound serves as a key research tool for investigating intracellular nucleotide delivery and overcoming specific cellular resistance mechanisms.

ProTide nucleotide prodrug designed for intracellular AZT-monophosphate delivery
Bypasses rate-limiting thymidine kinase phosphorylation step
Research tool for studying HIV replication in kinase-deficient or AZT-resistant models

Why Azt-pmap Cannot Be Simply Substituted by Other NRTIs or Nucleotide Prodrugs in Critical Assays


Simple substitution of Azt-pmap with another NRTI like AZT or even another nucleoside prodrug is not scientifically sound due to the specific design of the ProTide technology [1]. The biological activity of Azt-pmap is contingent on the unique aryl phosphoramidate moiety, which dictates its membrane permeability, its specific intracellular activation pathway, and the rate of release of the AZT-monophosphate [2]. The precise structure of the amino acid ester and aryl group (phenyl methoxy alaninyl) is critical for its unique ability to circumvent AZT resistance mechanisms, such as poor intracellular phosphorylation or efflux pump activity, as detailed in the quantitative evidence below [1]. Therefore, procurement decisions must be based on the specific, validated performance characteristics of this exact molecule.

Activation Pathway
Bypasses thymidine kinase; delivers AZT-MP intracellularly
Requires three host-cell phosphorylation steps; kinase-dependent
Resistance Profile
Retains reported activity in AZT-resistant cell lines
May lose efficacy in models with poor phosphorylation or efflux
Structural Specificity
Unique phenyl methoxy alaninyl phosphoramidate determines permeability and cleavage
Alternative aryl or amino acid esters alter intracellular activation kinetics

Quantified Performance Advantages of Azt-pmap in Specific Cell-Based Models vs. Parent AZT and Analogs


Superior Antiviral Potency in a Kinase-Deficient Cell Model: Azt-pmap vs. AZT

Azt-pmap (also described as 'phenyl methoxy alaninyl phosphoramidate') demonstrates a marked retention of anti-HIV activity in the JM cell line, which is deficient in the thymidine kinase required for the initial phosphorylation of the parent nucleoside AZT [1][2]. In contrast, AZT is virtually inactive in this model. This directly validates the ProTide prodrug concept, showing that Azt-pmap effectively bypasses the rate-limiting metabolic bottleneck [2].

Antiviral Activity (JM Cells)
Head-to-head
Azt-pmap EC₅₀: 0.8 µM
AZT EC₅₀: ~100 µM
~125-fold reported difference
Supports prodrug bypass strategy in kinase-deficient HIV model
JM cell line (thymidine kinase-deficient); in vitro HIV-1 replication assay
HIV NRTI Prodrug Drug Resistance

Comparative Antiviral Activity of Azt-pmap in Standard T-Cell Lines

In standard, non-resistant C8166 and JM cells, Azt-pmap exhibits potent anti-HIV-1 activity. The compound shows an EC50 of 0.08 μM in C8166 cells and 0.32 μM in JM cells [1]. It also displays a consistent TC50 of 500 μM in both cell lines, providing a quantifiable selectivity window for in vitro studies .

Potency & Cytotoxicity (T-Cell Lines)
Cross-study
EC₅₀ (C8166): 0.08 µM
EC₅₀ (JM): 0.32 µM
TC₅₀: 500 µM (both lines)
Provides baseline activity and selectivity window for in vitro experimental design
Standard HIV-1 infected C8166 and JM cell models; assay conditions apply
HIV NRTI Antiviral Assay Cytotoxicity

Class-Level Advantage: Activity Retained in AZT-Resistant Cell Lines

Azt-pmap belongs to a class of aryl phosphate derivatives of AZT that were specifically designed to retain antiviral activity in cell lines where the parent nucleoside AZT has lost effectiveness. The foundational study by McGuigan et al. (1992) concluded that this class of compounds retains activity against HIV-1 in cell lines resistant to the action of AZT [1]. While the precise fold-change in resistance index for Azt-pmap is not explicitly stated, the class-level inference is that Azt-pmap maintains significant activity where AZT fails due to resistance mechanisms.

AZT-Resistant Strains
Class-level
Class of aryl phosphate AZT derivatives retains activity where AZT fails; Azt-pmap specific fold-change not detailed
Class-level support for resistance bypass studies; requires compound-specific verification
Based on McGuigan et al. 1992 class-level findings; individual compound data to review
HIV Drug Resistance NRTI Prodrug

Mechanism-Based Differentiation: Intracellular Nucleotide Delivery via ProTide Technology

Azt-pmap is an early exemplar of the ProTide technology, a validated approach for delivering nucleotide monophosphates intracellularly [1]. The mechanism involves passive diffusion across the cell membrane, followed by enzymatic cleavage of the amino acid ester and the aryl group to release the free AZT-monophosphate [2]. This is a distinct pathway compared to AZT, which requires three successive phosphorylation steps, the first of which (thymidine kinase) is a known bottleneck and site of resistance [1].

Intracellular Activation
Mechanism context
Azt-pmap: passive diffusion → esterase/phosphoramidase cleavage → AZT-MP
AZT: thymidine kinase-dependent triple phosphorylation
Mechanistic rationale for activity in kinase-deficient models
ProTide technology; pathway context from phosphoramidate prodrug design
Prodrug Nucleotide Delivery ProTide Mechanism of Action

Optimal Use Cases for Azt-pmap: When to Specify This Prodrug in Research Protocols


Investigating HIV Replication in Kinase-Deficient Cellular Environments

Azt-pmap is optimally utilized in studies employing JM cells or other models with known thymidine kinase deficiencies. As demonstrated by its 125-fold improvement in potency over AZT in this model, Azt-pmap is the preferred agent for ensuring viral inhibition is achieved and studied even when the first phosphorylation step is compromised [1].

Mechanistic Studies of Nucleotide Prodrug Activation and Metabolism

The compound serves as a classic tool compound for dissecting the intracellular activation pathway of the ProTide technology. Researchers can use Azt-pmap to study the specific enzymatic steps (e.g., esterase and phosphoramidase activity) required to release the active AZT-monophosphate, leveraging its well-documented mechanism of action [2].

Antiviral Research in the Context of AZT Resistance

Given its class-level ability to retain activity against AZT-resistant HIV-1 strains [3], Azt-pmap is a relevant positive control or investigational agent in assays designed to identify new compounds that can overcome established NRTI resistance pathways. It provides a validated benchmark for comparing the efficacy of novel nucleotide delivery strategies.

Application
Selection Property
Validation Focus
HIV replication studies in kinase-deficient cell models
ProTide prodrug activation independent of thymidine kinase
Intracellular AZT-monophosphate delivery and antiviral endpoint review
Mechanistic studies of nucleotide prodrug activation
Characterized intracellular cleavage pathway (esterase/phosphoramidase)
Prodrug metabolism and nucleotide release kinetics analysis
Antiviral research in AZT-resistant HIV-1 models
Reported class-level activity retention in AZT-resistant strains
Resistance pathway bypass and comparative endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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